molecular formula C10H7ClN2O2 B8419911 1-Chloro-3-methyl-5-nitro-isoquinoline

1-Chloro-3-methyl-5-nitro-isoquinoline

Cat. No.: B8419911
M. Wt: 222.63 g/mol
InChI Key: HIFFKFQOHFVGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-methyl-5-nitro-isoquinoline is a substituted isoquinoline derivative featuring a chloro group at position 1, a methyl group at position 3, and a nitro group at position 4. Isoquinolines are heterocyclic aromatic compounds with applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

1-chloro-3-methyl-5-nitroisoquinoline

InChI

InChI=1S/C10H7ClN2O2/c1-6-5-8-7(10(11)12-6)3-2-4-9(8)13(14)15/h2-5H,1H3

InChI Key

HIFFKFQOHFVGIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2[N+](=O)[O-])C(=N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Synthesis Method
1-Chloro-3-methyl-5-nitro-isoquinoline 1-Cl, 3-CH₃, 5-NO₂ 222.45 Not reported; inferred bioactivity Likely sequential halogenation/nitration
1-Chloro-6-methyl-5-nitroisoquinoline 1-Cl, 6-CH₃, 5-NO₂ (isomer) 222.45 Safety data available (GHS) Unclear; positional isomer
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline 2-Cl-C₆H₄, 6,7-OCH₃, 3-CH₃ (dihydro) N/A Bischler–Napieralski synthesis; bioactive potential Cyclocondensation of amides
3-Chloro-6-methyl-5H-indenoisoquinoline Indeno-fused, 3-Cl, 6-CH₃ N/A Chemopreventive agent; Sandmeyer reaction Nitrosation/chlorination
1-Chloro-3-(chloromethyl)isoquinoline 1-Cl, 3-CH₂Cl 212.08 Reactivity due to chloromethyl group Halogenation of precursors

Key Observations :

  • Positional Isomerism: The 1-chloro-6-methyl-5-nitroisoquinoline () shares the same substituents as the target compound but differs in methyl group placement. This positional variation may alter electronic effects, solubility, and biological interactions .
  • Dihydro vs.
  • Fused-Ring Systems: Indenoisoquinolines () exhibit enhanced rigidity and planar structures, favoring intercalation with DNA or proteins .

Physical and Spectral Properties

  • Melting Points and Solubility: While direct data for the target compound are absent, analogs like ethyl 7-chloro-1-methylisoquinoline-3-carboxylate () exhibit melting points ranging from 120–150°C, influenced by ester groups. The target’s nitro and chloro groups likely reduce solubility in polar solvents compared to carboxylate derivatives .
  • NMR Trends: In H NMR chemical shifts for isoquinoline protons range from δ 7.5–9.0 ppm. The nitro group in the target compound would deshield adjacent protons, causing downfield shifts distinct from methoxy or trifluoromethyl analogs .

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